2-(2-Acetoxybenzoyl) thiophene
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Overview
Description
“2-(2-Acetoxybenzoyl) thiophene” is a synthetic organic compound . It is a member of the thienylcyclopentyl ketone chemical family. The compound has a molecular weight of 246.29 .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald synthesis, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular formula for “2-(2-Acetoxybenzoyl) thiophene” is C13H10O3S . It is characterized by its yellow appearance. The InChI Code for this compound is 1S/C13H10O3S/c1-9(14)16-11-6-3-2-5-10(11)13(15)12-7-4-8-17-12/h2-8H,1H3 .
Chemical Reactions Analysis
Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives, including “2-(2-Acetoxybenzoyl) thiophene”, are essential heterocyclic compounds and show a variety of properties and applications .
Physical And Chemical Properties Analysis
“2-(2-Acetoxybenzoyl) thiophene” has a molecular weight of 246.29 . It is characterized by its yellow appearance. The compound is soluble in several organic solvents like chloroform, ethanol, and acetone.
Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including “2-(2-Acetoxybenzoyl) thiophene”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Cancer Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-cancer . This makes “2-(2-Acetoxybenzoyl) thiophene” a potential candidate for cancer treatment research.
Anti-Inflammatory Properties
Thiophene derivatives, including “2-(2-Acetoxybenzoyl) thiophene”, have shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties . This suggests that “2-(2-Acetoxybenzoyl) thiophene” could be used in the development of new antimicrobial agents.
Mechanism of Action
Target of Action
Thiophene-based compounds have been known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to interact with various receptors, especially against cyclooxygenase (cox) and lipoxygenase (lox) . These interactions can lead to changes in cellular processes and responses.
Biochemical Pathways
Thiophene-based compounds are known to influence a variety of biochemical pathways due to their interactions with cox and lox enzymes . These enzymes play crucial roles in inflammatory responses, and their inhibition can lead to downstream effects on inflammation and other related processes.
Result of Action
Thiophene-based compounds are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
properties
IUPAC Name |
[2-(thiophene-2-carbonyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-9(14)16-11-6-3-2-5-10(11)13(15)12-7-4-8-17-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWYQBVAUFUDAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642182 |
Source
|
Record name | 2-(Thiophene-2-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Acetoxybenzoyl) thiophene | |
CAS RN |
898766-14-8 |
Source
|
Record name | 2-(Thiophene-2-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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